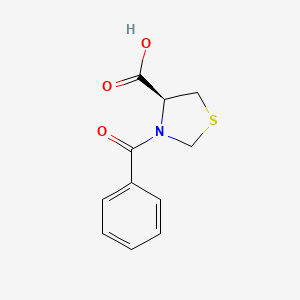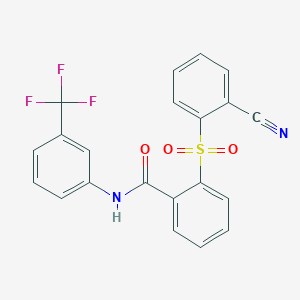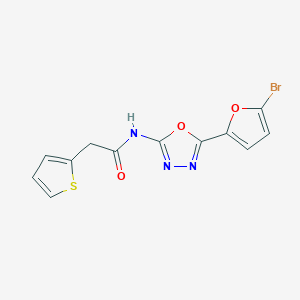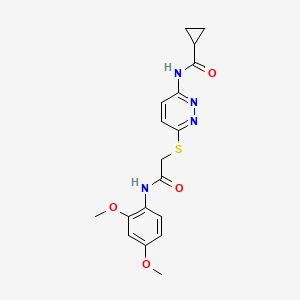![molecular formula C22H25N3O4 B2911183 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide CAS No. 954070-96-3](/img/structure/B2911183.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide is a synthetic compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and an oxalamide linkage, which contribute to its unique chemical properties and biological activities.
Mécanisme D'action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, affecting the growth and proliferation of cancer cells.
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell growth and proliferation, as suggested by the anticancer activity of similar compounds . This is achieved through the disruption of normal cell cycle progression and the induction of apoptosis.
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, some benzodioxole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Cellular Effects
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide may have significant effects on cellular processes. For example, some benzodioxole derivatives have been shown to have anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . These compounds can cause cell cycle arrest and induce apoptosis in cancer cells .
Molecular Mechanism
Similar compounds have been found to inhibit mitochondrial membrane potential, suggesting that they may exert their effects at the molecular level by interacting with mitochondria .
Dosage Effects in Animal Models
Similar compounds, such as eutylone, have been reported to cause effects at dosages as low as 35 mg, with an average reported dose ranging from 60 to 100 mg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide typically involves a multi-step process. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole intermediate: This step involves the bromination of benzo[d][1,3]dioxole using N-bromosuccinimide (NBS) in the presence of a catalyst such as copper(I) iodide (CuI) and a base like potassium phosphate (K3PO4).
Coupling with pyrrolidine: The brominated intermediate is then coupled with a pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction. This step often employs palladium(II) chloride (PdCl2) and xantphos as the ligand, with cesium carbonate (Cs2CO3) as the base in a solvent like 1,4-dioxane.
Formation of the oxalamide linkage: The final step involves the reaction of the coupled intermediate with oxalyl chloride to form the oxalamide linkage under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the oxalamide linkage.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety or the pyrrolidine ring using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaH or NaOMe in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis and cell cycle arrest in cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have been evaluated for their antitumor activities.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}ethanediamide is unique due to its specific combination of structural features, including the oxalamide linkage and the pyrrolidine ring, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-21(22(27)24-14-17-5-8-19-20(13-17)29-15-28-19)23-10-9-16-3-6-18(7-4-16)25-11-1-2-12-25/h3-8,13H,1-2,9-12,14-15H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSBVTWHHISLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)
![methyl 2-(2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2911104.png)
![3-methoxy-N-(4-{[4-(3-methoxynaphthalene-2-amido)phenyl]methyl}phenyl)naphthalene-2-carboxamide](/img/structure/B2911106.png)
![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2911107.png)
![4-((1-(2-(cyclohexylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2911109.png)
![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)
![N-(4-bromobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2911116.png)

![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)

